Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI)
Brand Name: Vulcanchem
CAS No.: 183606-89-5
VCID: VC20932582
InChI: InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4,6-7H,5H2,1-3H3,(H,11,13)/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CC=CC1=O
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol

Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI)

CAS No.: 183606-89-5

Cat. No.: VC20932582

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) - 183606-89-5

Specification

CAS No. 183606-89-5
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
IUPAC Name tert-butyl N-[(1S)-2-oxocyclopent-3-en-1-yl]carbamate
Standard InChI InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4,6-7H,5H2,1-3H3,(H,11,13)/t7-/m0/s1
Standard InChI Key WRWWRZKGSMOPRP-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CC=CC1=O
SMILES CC(C)(C)OC(=O)NC1CC=CC1=O
Canonical SMILES CC(C)(C)OC(=O)NC1CC=CC1=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator